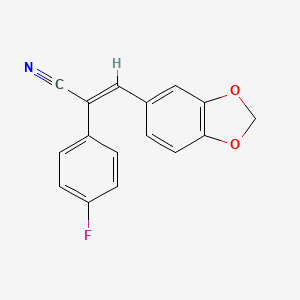![molecular formula C16H22N2O4S B5306140 1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5306140.png)
1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as MTIP, is a compound that has been studied for its potential use in treating various diseases. MTIP is a piperazine derivative that has shown promise in scientific research for its ability to interact with certain receptors in the body, leading to potential therapeutic benefits.
Mécanisme D'action
1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine works by binding to certain receptors in the body, leading to a cascade of biochemical reactions that can result in therapeutic effects. For example, this compound's interaction with the 5-HT1A receptor can lead to increased serotonin levels in the brain, which can have a positive effect on mood and anxiety levels.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in scientific research. It has been shown to increase serotonin levels in the brain, leading to potential therapeutic benefits for conditions such as depression and anxiety. This compound has also been shown to have potential in treating neuropathic pain and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of scientific literature available on its potential therapeutic benefits. However, this compound also has limitations, such as its potential for off-target effects and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine. One area of interest is in its potential use in treating addiction, particularly opioid addiction. This compound has been shown to have potential in reducing withdrawal symptoms and drug-seeking behavior in animal models. Another area of interest is in its potential use in treating neuropathic pain, which is a common and often difficult-to-treat condition. Further research is needed to fully understand this compound's mechanism of action and potential therapeutic benefits.
Méthodes De Synthèse
1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine can be synthesized using a variety of methods, including the reaction of piperazine with 4-methylbenzenesulfonyl chloride and tetrahydrofuran-2-carbonyl chloride. The resulting product is then purified through various techniques such as column chromatography to obtain a pure form of this compound.
Applications De Recherche Scientifique
1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has been studied extensively for its potential use in treating various diseases. It has been shown to interact with certain receptors in the body, such as the serotonin receptor 5-HT1A, which is involved in regulating mood and anxiety. This compound has also been shown to have potential in treating conditions such as neuropathic pain and addiction.
Propriétés
IUPAC Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-13-4-6-14(7-5-13)23(20,21)18-10-8-17(9-11-18)16(19)15-3-2-12-22-15/h4-7,15H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYBQQDVUINODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816867 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide](/img/structure/B5306075.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5306090.png)
![N~4~-[4-(aminosulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5306100.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5306102.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306103.png)
![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5306105.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[(6-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5306106.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-N-ethyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5306119.png)
![5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306125.png)

![2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5306148.png)